An In-depth Technical Guide to 4-Octyn-2-ol: Chemical and Physical Properties
An In-depth Technical Guide to 4-Octyn-2-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Octyn-2-ol, a secondary acetylenic alcohol. The document details its molecular structure, physicochemical characteristics, and provides a detailed experimental protocol for its synthesis. Furthermore, standard procedures for its purification and characterization by modern analytical techniques are described. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of acetylenic alcohols.
Chemical and Physical Properties
4-Octyn-2-ol is an organic compound with the molecular formula C8H14O[1]. It is a secondary alcohol containing a carbon-carbon triple bond, which makes it a member of the acetylenic alcohol family. The presence of both a hydroxyl group and an alkyne functionality makes it a versatile intermediate in organic synthesis.
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Octyn-2-ol.
| Property | Value | Reference |
| IUPAC Name | oct-4-yn-2-ol | [2] |
| CAS Number | 57355-72-3 | [1] |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 208.7 °C at 760 mmHg (estimated) | [1] |
| Melting Point | -39 °C (estimated) | [1] |
| Density | 0.89 g/cm³ (estimated) | [1] |
| Refractive Index | 1.4375 (estimated) | [1] |
| LogP | 1.56080 | [1] |
| Flash Point | 88.2 °C (estimated) | [1] |
| Vapor Pressure | 0.0486 mmHg at 25°C | [1] |
| SMILES | CCCC#CCC(C)O | [2] |
| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 | [2] |
Synthesis of 4-Octyn-2-ol
The synthesis of 4-Octyn-2-ol can be achieved through the nucleophilic addition of a pentynylide anion to propylene oxide (methyloxirane). The following is a detailed experimental protocol based on a reported synthetic route[1].
Experimental Protocol: Synthesis
Reaction Scheme:
1-Pentyne + n-Butyllithium → Pentynyl lithium Pentynyl lithium + Propylene oxide → 4-Octyn-2-ol
Materials and Reagents:
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1-Pentyne (C5H8)
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n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)
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Propylene oxide (methyloxirane, C3H6O)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous hexane
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N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Preparation of the Pentynylide Anion:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-pentyne (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
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The solution is cooled to -40 °C in a dry ice/acetone bath.
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n-Butyllithium in hexane (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -30 °C.
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After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the lithium pentynylide.
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Reaction with Propylene Oxide:
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The reaction mixture is cooled to -20 °C.
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A solution of propylene oxide (1.1 equivalents) in anhydrous THF is added dropwise.
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N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (1.0 equivalent) is then added to the reaction mixture.
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The reaction is allowed to slowly warm to room temperature and stirred for approximately 16-18 hours.
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Work-up:
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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The aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-Octyn-2-ol.
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Purification and Characterization
Experimental Protocol: Purification
The crude product is typically purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
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Fractional Distillation: The crude oil is distilled under vacuum. The fraction corresponding to the boiling point of 4-Octyn-2-ol is collected.
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Flash Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased, and fractions are collected and analyzed by thin-layer chromatography (TLC) to isolate the pure product.
Experimental Protocol: Characterization
The structure and purity of the synthesized 4-Octyn-2-ol can be confirmed by various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include a doublet for the methyl group adjacent to the hydroxyl, a multiplet for the proton attached to the carbon bearing the hydroxyl group, and multiplets for the methylene and methyl groups of the propyl chain. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons of the alkyne will appear in the characteristic region for sp-hybridized carbons (typically around 80-90 ppm). The carbon attached to the hydroxyl group will also have a characteristic chemical shift.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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GC-MS analysis can be used to determine the purity of the sample and to confirm its molecular weight. The gas chromatogram should show a single major peak corresponding to 4-Octyn-2-ol. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (126.2 g/mol ) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy:
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The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp, weak absorption around 2200-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch.
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Biological Activity
Extensive literature searches did not reveal any significant, peer-reviewed studies on the specific biological activities or signaling pathway involvement of 4-Octyn-2-ol. As a relatively simple aliphatic alcohol, it is not expected to have potent or specific biological effects in the same manner as more complex drug molecules. However, acetylenic compounds can exhibit various biological activities, and further research would be required to investigate any potential pharmacological properties of 4-Octyn-2-ol.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 4-Octyn-2-ol.
Overall Experimental Logic
Caption: Logical flow of the experimental process.
Safety Information
4-Octyn-2-ol is expected to be a skin and eye irritant and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 4-Octyn-2-ol. The synthesis, purification, and characterization protocols outlined herein offer a practical framework for researchers working with this and similar acetylenic alcohols. While no significant biological activity has been reported for 4-Octyn-2-ol to date, its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
